InChI=1S/C27H27NO10/c1-10-23 (31)14 (28)8-18 (37-10)38-17-7-11 (15 (30)9-29)6-13-20 (17)27 (35)22-21 (25 (13)33)24 (32)12-4-3-5-16 (36-2)19 (12)26 (22)34/h3-6,10,14,17-18,23,29,31,33,35H,7-9,28H2,1-2H3/t10-,14-,17-,18-,23+/m0/s1
. The synthesis of 9,10-anhydroadriamycin can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature and pH to maximize yield and purity. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for monitoring reaction progress and verifying product identity.
The molecular structure of 9,10-anhydroadriamycin can be represented as follows:
The compound features a tetracyclic ring structure typical of anthracyclines, with specific functional groups that contribute to its pharmacological activity:
Nuclear magnetic resonance (NMR) data provides insights into the chemical environment of protons in the molecule, crucial for understanding its reactivity and interactions with biological targets.
9,10-Anhydroadriamycin undergoes several chemical reactions that are pivotal for its biological activity:
These reactions are often studied using assays that measure cell viability post-treatment with the compound, providing data on its efficacy against different cancer cell lines.
The mechanism by which 9,10-anhydroadriamycin exerts its effects involves several steps:
Studies have shown that variations in the molecular structure can significantly alter the potency and selectivity of these compounds against different tumor types.
Analytical techniques such as high-performance liquid chromatography (HPLC) are often used to assess purity and stability over time.
9,10-Anhydroadriamycin has potential applications primarily in oncology:
CAS No.: 149155-45-3
CAS No.: 90319-06-5
CAS No.: 14807-05-7
CAS No.:
CAS No.:
CAS No.: 874651-66-8